Fenhexamid-d10

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

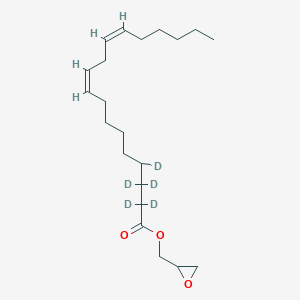

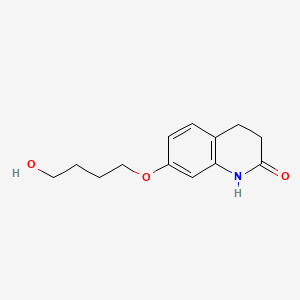

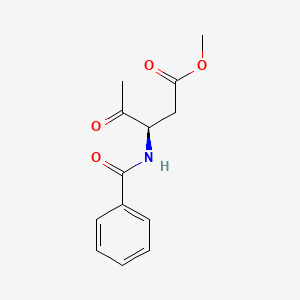

Fenhexamid-d10 is a deuterated analog of fenhexamid, a hydroxyanilide fungicide. It is primarily used as a reference standard in analytical chemistry due to its stable isotope labeling. Fenhexamid itself is known for its effectiveness against a variety of fungal pathogens, particularly those affecting horticultural crops .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fenhexamid-d10 involves the incorporation of deuterium atoms into the fenhexamid molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often starts with the preparation of deuterated precursors, followed by their incorporation into the target molecule under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient incorporation of deuterium and the purity of the final product. The production is carried out under stringent quality control measures to meet the standards required for analytical applications .

Chemical Reactions Analysis

Types of Reactions: Fenhexamid-d10, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .

Scientific Research Applications

Fenhexamid-d10 is widely used in scientific research, particularly in the following fields:

Chemistry: As a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.

Biology: In studies involving the metabolism and degradation of fenhexamid in biological systems.

Medicine: In pharmacokinetic studies to track the distribution and elimination of fenhexamid.

Industry: In quality control and regulatory compliance testing for agricultural products

Mechanism of Action

Fenhexamid-d10, like fenhexamid, inhibits the biosynthesis of ergosterol, an essential component of fungal cell membranes. It specifically targets the sterol 3-ketoreductase enzyme, blocking the C4-demethylation step in ergosterol synthesis. This disruption leads to the accumulation of toxic sterol intermediates, ultimately causing cell death .

Comparison with Similar Compounds

Fenhexamid: The non-deuterated version, widely used as a fungicide.

Fludioxonil: Another fungicide with a different mode of action, targeting fungal signal transduction pathways.

Cyprodinil: A fungicide that inhibits methionine biosynthesis in fungi.

Uniqueness: Fenhexamid-d10’s uniqueness lies in its stable isotope labeling, which makes it invaluable as a reference standard in analytical applications. This labeling allows for precise quantification and tracking in various scientific studies, providing insights that are not possible with non-deuterated compounds .

Properties

CAS No. |

1246815-53-1 |

|---|---|

Molecular Formula |

C14H17Cl2NO2 |

Molecular Weight |

312.256 |

IUPAC Name |

2,2,3,3,4,4,5,5,6,6-decadeuterio-N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide |

InChI |

InChI=1S/C14H17Cl2NO2/c1-14(7-3-2-4-8-14)13(19)17-9-5-6-10(18)12(16)11(9)15/h5-6,18H,2-4,7-8H2,1H3,(H,17,19)/i2D2,3D2,4D2,7D2,8D2 |

InChI Key |

VDLGAVXLJYLFDH-CYHVTVHMSA-N |

SMILES |

CC1(CCCCC1)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl |

Synonyms |

N-(2,3-Dichloro-4-hydroxyphenyl)-1-methyl(cyclohexane-d10)carboxamide; Decree-d10; Elevate-d10; KBR 2738-d10; Teldor-d10; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R)-2-[(Diphenylmethylene)amino]-cyclopentanol](/img/structure/B588239.png)

![2H-[1,2]Oxazolo[3,4,5-de]quinoline](/img/structure/B588241.png)

![3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE](/img/structure/B588242.png)